2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide
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Overview
Description
2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide is a chemical compound with the molecular formula C10H20Br2N2O2 and a molecular weight of 360.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide typically involves the reaction of 2-bromoacetamide with 2-methyl-2-(morpholin-4-yl)propan-1-amine under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Medical Research:
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide include:
- 2-bromo-N-[2-methyl-2-(piperidin-4-yl)propyl]acetamide
- 2-bromo-N-[2-methyl-2-(pyrrolidin-4-yl)propyl]acetamide
- 2-bromo-N-[2-methyl-2-(azepan-4-yl)propyl]acetamide
These compounds share similar structural features but differ in the nature of the cyclic amine group attached to the propyl chain. The uniqueness of this compound lies in the presence of the morpholine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-bromo-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrN2O2.BrH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVYMSJFVAMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CBr)N1CCOCC1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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